Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl-
Description
Chemical Structure and Synthesis The compound "Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl-" (CAS: 98033-91-1) is a structurally complex molecule featuring a 3-methylisoxazole core linked via an octyl chain to a 4-(4,5-dihydro-2-oxazolyl)phenoxy moiety . This design combines hydrophobic (alkyl chain) and polar (oxazolyl and phenoxy) elements, enabling interactions with biological targets such as viral capsid proteins . The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization, with crystallization from dimethylformamide (DMF) to achieve high-purity yields .
Antiviral Activity This compound belongs to the WIN series of antipicornavirus agents, which inhibit viral uncoating by binding to a hydrophobic pocket in the VP1 capsid protein of human rhinoviruses (HRVs) and enteroviruses . Its octyl chain length optimizes binding affinity compared to shorter-chain analogs (e.g., heptyl or pentyl derivatives) .
Properties
CAS No. |
98033-91-1 |
|---|---|
Molecular Formula |
C21H28N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
5-[8-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]octyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C21H28N2O3/c1-17-16-20(26-23-17)8-6-4-2-3-5-7-14-24-19-11-9-18(10-12-19)21-22-13-15-25-21/h9-12,16H,2-8,13-15H2,1H3 |
InChI Key |
STDMGVDSBDNJJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCCCCCCOC2=CC=C(C=C2)C3=NCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-4-nitro-1,2-dihydroxybenzene, under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide.
Formation of the Oxazoline Ring: The oxazoline ring is formed by the cyclization of an amino alcohol with a carboxylic acid derivative.
Linking the Octyl Chain: The octyl chain is attached through a series of alkylation reactions, where the phenoxy group is reacted with an octyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the isoxazole ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides and nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity:
Research has demonstrated that derivatives of isoxazole, particularly those containing the 4,5-dihydro-2-oxazolyl moiety, exhibit antiviral properties. A study evaluating a series of substituted phenyl analogs showed that these compounds could effectively inhibit picornavirus uncoating. Specifically, one compound was found to significantly reduce mortality in mice infected with poliovirus-2 at an oral dose of 4 mg/kg .
2. Structure-Activity Relationship Studies:
Further investigations into structure-activity relationships (SAR) have revealed that modifications to the alkyl groups on the oxazoline ring affect antiviral efficacy. Compounds with specific substitutions demonstrated low minimum inhibitory concentrations (MICs) against various human rhinovirus serotypes, indicating their potential as antiviral agents .
Case Study 1: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of a specific isoxazole derivative in preventing paralysis caused by ECHO-9 virus in mice. The compound not only reduced mortality but also provided protective effects when administered intraperitoneally . This positions it as a promising candidate for further clinical evaluation.
Case Study 2: Synthesis and Evaluation
Another research effort focused on synthesizing a series of isoxazole derivatives to evaluate their antiviral properties. The results indicated that certain modifications led to enhanced activity against multiple serotypes of rhinoviruses. This study emphasized the importance of lipophilicity and steric factors in determining biological activity .
Data Tables
| Compound | Activity | Dose (mg/kg) | Effect |
|---|---|---|---|
| Compound 14 | Antiviral | 4 | Reduced mortality in poliovirus-infected mice |
| Compound X | Antiviral | Varies | Prevented paralysis from ECHO-9 virus |
Mechanism of Action
The mechanism of action of Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Chain Length and Binding Affinity: The octyl chain in the target compound enhances hydrophobic interactions within the VP1 pocket compared to disoxaril (heptyl) or WIN 54954 (pentyl) . Shorter chains (e.g., pentyl in WIN 54954) improve enterovirus activity but reduce rhinovirus efficacy .
Substituent Effects :
- Chlorine substituents (e.g., in WIN 54954) increase potency against coxsackieviruses but may reduce metabolic stability .
- Methyl groups on the oxazolyl ring (e.g., W8R) enhance solubility and reduce cytotoxicity without compromising antiviral activity .
Stereochemical Influence: The (S)-configuration in analogs like 5-[7-{4-[(4S)-4-ethyl-oxazolyl]phenoxy}heptyl]-3-methylisoxazole (CAS 112270-39-0) improves target selectivity due to optimized stereoelectronic interactions .
Physicochemical Properties
| Property | Target Compound | Disoxaril | WIN 54954 |
|---|---|---|---|
| Molecular Weight | 402.5 g/mol | 388.4 g/mol | 396.3 g/mol |
| LogP (Octanol-Water) | 4.2 | 3.8 | 5.1 |
| Aqueous Solubility (mg/mL) | 0.05 | 0.08 | 0.02 |
| Plasma Half-Life (in vivo) | 6–8 hours | 4–5 hours | 3–4 hours |
- Solubility : The octyl chain in the target compound reduces aqueous solubility compared to shorter-chain analogs but improves membrane permeability .
- Metabolic Stability : Longer alkyl chains (e.g., octyl) slow hepatic clearance, enhancing bioavailability .
Clinical Relevance
Biological Activity
Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The compound Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- is a notable member of this class, exhibiting potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of approximately 342.432 g/mol. The structure features an isoxazole ring which is crucial for its biological activity. The compound's IUPAC name is 5-{7-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl}-3-methyl-1,2-oxazole .
Anticancer Activity
Research has highlighted the anticancer properties of isoxazole derivatives. In a study evaluating various isoxazole-amide analogues, compounds were tested against several cancer cell lines:
| Compound | Cell Line | IC50 (μg/ml) | Mechanism of Action |
|---|---|---|---|
| 2d | Hep3B | 23 | Induces apoptosis; reduces alpha-fetoprotein secretion |
| 2e | HeLa | 15.48 | Induces G2/M phase delay |
| 2a | MCF-7 | 39.80 | Antioxidant activity |
| 2g | All | >400 | Inactive |
Compounds 2d and 2e showed promising results in inducing apoptosis over necrosis in Hep3B cells and were comparable to doxorubicin in their effects .
Antimicrobial Activity
The antimicrobial potential of isoxazole derivatives has also been explored extensively. A review indicates that certain isoxazole compounds exhibit significant bactericidal activity against various pathogens. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria .
The biological activities of isoxazole derivatives are often attributed to their interaction with specific biological targets:
- G Protein-Coupled Receptors (GPCRs) : Isoxazole compounds can modulate GPCR activity, impacting signaling pathways associated with cancer progression and inflammation .
- Heat Shock Proteins (HSPs) : Some derivatives inhibit HSP90, which plays a critical role in cancer cell survival and proliferation .
- Antioxidant Mechanisms : Certain isoxazoles exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .
Case Studies
Several studies have focused on the biological evaluation of isoxazole derivatives:
- Study on Anticancer Activity : A derivative was synthesized and tested against multiple cancer cell lines, demonstrating low IC50 values indicative of high cytotoxicity. The study concluded that the isoxazole core could be optimized for enhanced anticancer efficacy .
- Antimicrobial Evaluation : Another research effort synthesized various isoxazole derivatives and assessed their antimicrobial effectiveness against clinical isolates of bacteria. The results suggested that modifications to the isoxazole structure could lead to improved antimicrobial properties .
Q & A
Basic: What are the conventional synthetic routes for preparing Isoxazole derivatives with [(4,5-dihydro-2-oxazolyl)phenoxy]alkyl substituents, and how can experimental design optimize yield?
Answer:
The synthesis of such derivatives typically involves cyclocondensation reactions. For example, hydroxylamine derivatives react with alkynyl or carbonyl precursors under acidic/basic conditions to form the isoxazole core . To optimize yield and purity, employ statistical Design of Experiments (DoE) methodologies. For instance:
- Use factorial designs to evaluate variables like temperature, catalyst concentration, and solvent polarity.
- Apply response surface modeling to identify optimal reaction conditions with minimal experimental runs .
- Example: A 2³ factorial design could reduce trial numbers by 50% while maintaining robustness in parameter screening.
Basic: Which spectroscopic and chromatographic methods are critical for characterizing the stereochemistry and purity of this Isoxazole compound?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS):
- HPLC-PDA/ELSD:
- Assess purity (>95%) using C18 columns with acetonitrile/water gradients.
Basic: What in vitro biological screening protocols are applicable to evaluate the antimicrobial and antiviral potential of this compound?
Answer:
- Antimicrobial Assays:
- Antiviral Assays:
Advanced: How does modifying the alkyl chain length and oxazoline ring substituents impact antiviral activity, and what computational tools predict these structure-activity relationships (SAR)?
Answer:
- Alkyl Chain Effects:
- Oxazoline Substituents:
- Computational Tools:
Advanced: What crystallographic techniques resolve the spatial arrangement of this Isoxazole derivative, and how do intermolecular interactions influence solid-state properties?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD):
- Impact on Properties:
Advanced: How should researchers address contradictory bioactivity data between antimicrobial and antiviral assays for this compound?
Answer:
- Cross-Validation:
- Replicate assays using standardized protocols (e.g., CLSI for antimicrobials; plaque assays for antivirals).
- Cytotoxicity Screening:
- Perform MTT assays on mammalian cells to rule out nonspecific toxicity.
- Mechanistic Analysis:
Advanced: What statistical methods are recommended for analyzing data variability in SAR studies?
Answer:
- Multivariate Analysis:
- Principal Component Analysis (PCA) to cluster compounds by activity profiles.
- Machine Learning:
- Train models (e.g., random forests) on datasets linking structural descriptors (e.g., logP, polar surface area) to bioactivity.
- Error Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
